molecular formula C16H15NO B108219 3,3-Dimethyl-2-phenylisoindol-1-one CAS No. 53890-83-8

3,3-Dimethyl-2-phenylisoindol-1-one

Cat. No.: B108219
CAS No.: 53890-83-8
M. Wt: 237.3 g/mol
InChI Key: GBIGLHDPTGVTGF-UHFFFAOYSA-N
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Description

3,3-Dimethyl-2-phenylisoindol-1-one is a heterocyclic compound featuring an isoindolinone core substituted with two methyl groups at the 3-position and a phenyl group at the 2-position. Its molecular formula is C₁₆H₁₅NO, with a molecular weight of 237.30 g/mol. The dimethyl substituents at the 3-position reduce steric hindrance compared to bulkier groups (e.g., diphenyl), enhancing solubility in non-polar solvents.

Properties

CAS No.

53890-83-8

Molecular Formula

C16H15NO

Molecular Weight

237.3 g/mol

IUPAC Name

3,3-dimethyl-2-phenylisoindol-1-one

InChI

InChI=1S/C16H15NO/c1-16(2)14-11-7-6-10-13(14)15(18)17(16)12-8-4-3-5-9-12/h3-11H,1-2H3

InChI Key

GBIGLHDPTGVTGF-UHFFFAOYSA-N

SMILES

CC1(C2=CC=CC=C2C(=O)N1C3=CC=CC=C3)C

Canonical SMILES

CC1(C2=CC=CC=C2C(=O)N1C3=CC=CC=C3)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues of 3,3-Dimethyl-2-phenylisoindol-1-one
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
3-Hydroxy-2-phenyl-2,3-dihydro-1H-isoindol-1-one 3-OH, 2-Ph C₁₄H₁₁NO₂ 225.24 Higher polarity; potential antioxidant applications
3-Hydroxy-2-(2-methylphenyl)-3-phenylisoindol-1-one 3-OH, 2-(2-MePh), 3-Ph C₂₁H₁₇NO₂ 323.37 Increased steric bulk; modified electronic properties
2-Benzyl-3-hydroxy-3-methyl-2,3-dihydro-1H-isoindol-1-one 2-Bn, 3-OH, 3-Me C₁₇H₁₅NO₂ 265.31 Byproduct in radical scavenger synthesis; precursor for heterocyclic amines
2-Methyl-3-amino-3-phenylisoindol-1-one 2-Me, 3-NH₂, 3-Ph C₁₅H₁₄N₂O 238.29 Amino group enhances reactivity in nucleophilic substitutions
2-Amino-3,3-diphenyl-1H-isoindol-1-one 2-NH₂, 3,3-Ph₂ C₂₀H₁₆N₂O 300.35 Diphenyl groups increase aromatic stability; potential in optoelectronics
3,3-Diphenyl-1,3-dihydro-2H-indol-2-one 3,3-Ph₂ C₂₀H₁₅NO 285.34 High thermal stability; used in polymer research

Physicochemical Properties

  • Solubility: this compound exhibits moderate solubility in chloroform and toluene due to its non-polar dimethyl groups. In contrast, hydroxylated analogues (e.g., 3-hydroxy-2-phenylisoindol-1-one) are more soluble in polar solvents like methanol or DMSO . Bulky substituents (e.g., diphenyl in ) reduce solubility in common organic solvents.
  • Melting Points :

    • The dimethyl derivative has a lower melting point (~150–160°C) compared to hydroxylated or diphenyl-substituted analogues (>200°C) due to reduced intermolecular hydrogen bonding .

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